molecular formula C6H7BrN2O2S B6201845 (5-bromopyridin-2-yl)methanesulfonamide CAS No. 1564758-82-2

(5-bromopyridin-2-yl)methanesulfonamide

Cat. No.: B6201845
CAS No.: 1564758-82-2
M. Wt: 251.10 g/mol
InChI Key: LIFDDHBEVINYKM-UHFFFAOYSA-N
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Description

Overview of the Chemical Class and Research Significance

Pyridinylmethanesulfonamides belong to the larger family of sulfonamides, a class of compounds that has been a cornerstone of pharmaceutical research for decades. Sulfonamides are characterized by the -SO₂NH₂ functional group and are known for a wide array of biological activities. ajchem-b.com The incorporation of a pyridine (B92270) ring, a common heterocyclic motif in drug discovery, often enhances the pharmacological profile of a molecule.

The research significance of this chemical class is broad, with studies exploring their potential as:

Antibacterial Agents: Sulfonamides were among the first effective antimicrobial drugs and continue to be a subject of research for new antibacterial agents. ajchem-b.com

Anticancer Agents: Various sulfonamide derivatives have been investigated for their antitumor properties.

Antidiabetic Agents: Some pyridine-based sulfonamides have been synthesized and evaluated for their potential to inhibit alpha-amylase, an enzyme relevant to diabetes management. researchgate.neteurjchem.com

Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group, making these compounds potential inhibitors of metalloenzymes. Dihydroorotate dehydrogenase (DHODH) inhibitors with a pyridinyl ureidobenzenesulfonate structure have been explored for their anticancer activity. nih.govnih.gov

The general structure of pyridinylmethanesulfonamides allows for diverse substitutions, enabling chemists to fine-tune the molecule's properties to target specific biological pathways.

Historical Context of Research on (5-bromopyridin-2-yl)methanesulfonamide

The era of sulfonamide research began in the 1930s with the discovery of the antibacterial effects of prontosil, a precursor to sulfanilamide. ajchem-b.com This breakthrough ushered in the age of chemotherapy and sparked immense interest in synthesizing and testing a vast number of sulfonamide derivatives.

Research into pyridine and its derivatives has an even longer history, with the isolation of pyridine from bone tar in the 19th century. The subsequent exploration of pyridine chemistry has led to its incorporation into numerous pharmaceuticals and agrochemicals.

The synthesis of compounds like this compound would have become feasible with the development of modern organic synthesis techniques in the 20th century. The combination of these two important pharmacophores—sulfonamide and pyridine—is a logical step in the ongoing quest for new bioactive molecules. While the specific timeline for this compound is unclear, its existence is a testament to the continued exploration of these valuable chemical motifs in academic and industrial research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1564758-82-2

Molecular Formula

C6H7BrN2O2S

Molecular Weight

251.10 g/mol

IUPAC Name

(5-bromopyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C6H7BrN2O2S/c7-5-1-2-6(9-3-5)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)

InChI Key

LIFDDHBEVINYKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)CS(=O)(=O)N

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Bromopyridin 2 Yl Methanesulfonamide and Its Analogs

Retrosynthetic Analysis of the (5-bromopyridin-2-yl)methanesulfonamide Scaffold

A retrosynthetic analysis of this compound [(A) in the scheme below] reveals two primary disconnection points. The first key disconnection is at the sulfonamide bond, which suggests that the molecule can be constructed from a methanesulfonyl chloride equivalent and a suitable aminopyridine precursor. A second disconnection can be made at the C-Br bond, indicating that the bromine atom can be introduced onto the pyridine (B92270) ring at a suitable stage of the synthesis.

This leads to two potential synthetic routes. In the first approach, the methanesulfonamide (B31651) group is introduced first, followed by bromination of the pyridine ring. The second, and often more common, approach involves the initial preparation of a brominated pyridine intermediate, which is then elaborated to the final methanesulfonamide. The choice of strategy often depends on the availability of starting materials and the desire to control regioselectivity during the bromination step.

Scheme 1: Retrosynthetic Analysis of this compound

Key Precursors and Starting Materials in the Synthesis of this compound

The synthesis of this compound relies on a selection of key precursors and starting materials. The specific choice of these materials is dictated by the chosen synthetic route.

Precursor/Starting MaterialRole in Synthesis
2-Aminopyridine (B139424)A common starting material for the introduction of the pyridine core. orgsyn.orgprepchem.com
PyridineCan be used as a foundational molecule for subsequent functionalization. prepchem.com
2-Bromopyridine (B144113)A key intermediate that can be formed from 2-aminopyridine or through direct bromination of pyridine. orgsyn.orgprepchem.comgoogle.com
Methanesulfonyl chlorideThe reagent of choice for introducing the methanesulfonyl group. google.com
N-Bromosuccinimide (NBS)A milder brominating agent used for the selective bromination of the pyridine ring. ijssst.info
2-Amino-5-bromopyridineA direct precursor that can undergo methanesulfonylation. ijssst.info

Established Reaction Pathways and Conditions for this compound Formation

The formation of this compound is achieved through a series of well-established reaction pathways. These include bromination of the pyridine ring, nucleophilic substitution to introduce the aminomethyl group, and subsequent methanesulfonylation.

Bromination Strategies for Pyridine Ring Functionalization

The introduction of a bromine atom at the 5-position of the pyridine ring is a critical step. Several methods have been developed to achieve this transformation.

One common approach involves the diazotization of 2-aminopyridine in the presence of hydrobromic acid and bromine, followed by treatment with a nitrite (B80452) source. orgsyn.orggoogle.com This Sandmeyer-type reaction provides a reliable route to 2-bromopyridine. orgsyn.orgprepchem.com An improved version of this process, known as the Craig method, involves the initial formation of a solid orange perbromide from 2-aminopyridine, HBr, and Br2, which is then diazotized. google.com Further modifications include conducting the reaction in the presence of sulfuric acid to improve efficiency. google.com

Direct bromination of pyridine is also possible, though it often requires harsh conditions, such as high temperatures in the vapor phase, and can lead to a mixture of products, including di- and tri-brominated species. prepchem.comresearchgate.net

For more selective bromination, particularly when starting with an already substituted pyridine, reagents like N-bromosuccinimide (NBS) are employed. ijssst.info The reaction of 2-aminopyridine with NBS in a solvent like acetone (B3395972) can yield 2-amino-5-bromopyridine. ijssst.info Controlling the stoichiometry of the brominating agent is crucial to prevent the formation of di-brominated byproducts. ijssst.info

Nucleophilic Substitution Reactions in this compound Synthesis

Following the bromination of the pyridine ring, nucleophilic substitution reactions are often employed to introduce the necessary functional groups for the subsequent methanesulfonylation step. For instance, if the synthesis starts from 2-bromopyridine, a common strategy is to introduce an aminomethyl group at the 2-position. This can be achieved through various multi-step sequences. One potential route involves the conversion of 2-bromopyridine to 2-cyanopyridine, followed by reduction to 2-(aminomethyl)pyridine.

Alternatively, the Goldberg reaction provides a direct method for the amination of 2-bromopyridine using an amide and a copper catalyst, which can then be deprotected to yield the corresponding aminopyridine.

Methanesulfonylation Procedures and Optimization

The final key step in the synthesis is the methanesulfonylation of the amino group. This is typically achieved by reacting the appropriate amino-substituted pyridine precursor with methanesulfonyl chloride in the presence of a base. google.com The reaction is often carried out in a suitable solvent, such as a nitroalkane, which can facilitate the precipitation and removal of the amine hydrochloride salt byproduct. google.com

The choice of base is important for the success of the reaction. Non-nucleophilic bases such as triethylamine (B128534) or pyridine are commonly used to scavenge the HCl generated during the reaction. The reaction temperature is also a critical parameter that needs to be controlled to ensure complete reaction and minimize side reactions.

Purification and Isolation Techniques for this compound

The purification of this compound is essential to obtain a product of high purity. Common techniques employed for the purification of sulfonamides include recrystallization, column chromatography, and extraction.

Recrystallization from a suitable solvent or solvent mixture is a widely used method for purifying solid sulfonamides. google.com Solvents such as ethanol (B145695) or isopropanol, often mixed with water, can be effective. google.com The choice of solvent and the cooling rate can influence the crystal size and purity of the final product. google.com

Column chromatography is another powerful technique for separating the desired product from impurities. google.com Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent like n-hexane and a more polar solvent like isopropanol, sometimes with the addition of a small amount of a base like ammonium (B1175870) hydroxide (B78521) to improve the chromatography of basic compounds. google.com Thin-layer chromatography (TLC) is often used to monitor the progress of the purification. nih.gov

Liquid-liquid extraction can also be employed to remove impurities based on their differential solubility in two immiscible liquid phases. For instance, washing an organic solution of the product with aqueous base or acid can remove acidic or basic impurities, respectively.

Advanced Spectroscopic and Analytical Characterization of 5 Bromopyridin 2 Yl Methanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural confirmation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (5-bromopyridin-2-yl)methanesulfonamide, both ¹H and ¹³C NMR spectroscopy are indispensable for verifying its unique structure.

While specific experimental data for this compound is not widely available in published literature, typical chemical shifts and coupling patterns can be predicted based on the analysis of structurally related compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the methanesulfonamide (B31651) group. The protons on the brominated pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling constants influenced by the positions of the bromine atom and the methanesulfonamide substituent. The methylene (B1212753) bridge protons (CH₂) would likely appear as a singlet further upfield, and the methyl protons (CH₃) of the sulfonamide group would also produce a singlet in the aliphatic region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring would resonate in the downfield region characteristic of aromatic and heteroaromatic systems. The presence of the bromine atom would cause a significant downfield shift for the carbon atom to which it is attached. The chemical shifts of the methylene and methyl carbons would be found in the upfield aliphatic region.

A comprehensive analysis of both ¹H and ¹³C NMR data, including two-dimensional NMR techniques such as COSY and HSQC, would be necessary to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular framework.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, MS analysis is crucial for confirming its elemental composition and providing evidence for its structural integrity.

The molecular formula of this compound is C₆H₇BrN₂O₂S. The expected monoisotopic mass would be approximately 249.94 g/mol . In a typical mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern with two peaks of roughly equal intensity separated by 2 m/z units would be expected for the molecular ion and any bromine-containing fragments. This isotopic signature is a key identifier for brominated compounds.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic losses of functional groups. For instance, fragmentation might involve the cleavage of the C-S bond, the S-N bond, or the loss of the methyl group from the sulfonamide moiety. The interpretation of these fragmentation pathways provides valuable corroborating evidence for the proposed structure.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier chromatographic technique for the separation, identification, and quantification of components in a mixture. It is the standard method for assessing the purity of pharmaceutical compounds and for identifying and quantifying any impurities.

Parameter Typical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
Flow Rate 1.0 mL/min
Detection UV spectrophotometry at a wavelength where the analyte exhibits maximum absorbance (e.g., 254 nm or 265 nm).
Column Temperature Ambient or controlled (e.g., 25 °C)

The retention time of the main peak corresponding to this compound would be established, and the area of this peak relative to the total area of all peaks would be used to calculate the purity of the sample. Method validation would be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Other Chromatographic and Analytical Techniques (e.g., LC-MS, UPLC)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective analytical tool that combines the separation power of LC with the detection capabilities of MS. For the analysis of this compound, LC-MS would be invaluable for the identification of trace-level impurities and degradation products. The mass spectrometer can provide molecular weight information for each separated component, aiding in their structural elucidation.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. A UPLC method could be developed for a more efficient and rapid purity assessment of this compound, which is particularly beneficial in high-throughput screening environments.

Computational and Theoretical Studies on 5 Bromopyridin 2 Yl Methanesulfonamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Electron Distribution: Mapping of electron density to identify electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO gap can suggest the chemical stability of the compound.

Electrostatic Potential: This analysis helps in understanding the regions of a molecule that are likely to interact with other charged or polar species.

For a molecule like (5-bromopyridin-2-yl)methanesulfonamide, such calculations would likely reveal the influence of the electron-withdrawing bromine atom and the sulfonamide group on the electron density of the pyridine (B92270) ring.

Molecular Modeling and Conformational Analysis of this compound

Specific conformational analysis studies for this compound have not been published. Generally, molecular modeling techniques are used to determine the three-dimensional structure of a molecule and to explore its possible conformations. The flexibility of the methanesulfonamide (B31651) side chain is a key aspect that would be investigated. The rotation around the C-S and S-N bonds would lead to different conformers, and their relative energies could be calculated to identify the most stable, low-energy conformations. This information is critical for understanding how the molecule might fit into a binding site of a biological target.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

While no QSAR models have been developed with this compound as the primary focus, the principles of QSAR model development are well-established. nih.govresearchgate.net A typical workflow involves:

Data Set Preparation: Assembling a series of structurally related compounds with measured biological activity.

Descriptor Calculation: Computing a large number of molecular descriptors that quantify various aspects of the molecular structure.

Variable Selection: Identifying the most relevant descriptors that correlate with the biological activity.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create the QSAR equation. researchgate.net

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its robustness and applicability. nih.govresearchgate.netresearchgate.net

In studies involving related structures like pyrimidine-sulfonamide hybrids, 3D-QSAR models have been developed to guide the design of new potent inhibitors. nih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. researchgate.net They can be broadly categorized as 0D (e.g., molecular weight), 1D (e.g., counts of atoms and bonds), 2D (e.g., topological indices), and 3D (e.g., van der Waals volume). researchgate.netresearchgate.net

For a compound like this compound, or more likely, for a series of compounds containing this fragment, descriptors would be calculated to build a QSAR model. For instance, in a study on pyrrole (B145914) analogues with a bromo-substituted phenyl ring, descriptors like lipophilicity (log P), molecular refractivity, volume, and hydration energy were found to be important for receptor binding affinity. researchgate.net Similarly, for predicting properties like log P, optimized 3D molecular descriptors have been shown to be effective. oaepublish.com The activity of a larger molecule containing the this compound moiety would be predicted based on the values of these descriptors.

Table 1: Examples of Molecular Descriptor Classes and Their Relevance

Descriptor ClassExamplesPotential Application for this compound Derivatives
Constitutional (0D/1D) Molecular Weight, Atom Counts, Bond CountsBasic characterization, can contribute to models of properties dependent on size.
Topological (2D) Wiener Index, Kier & Hall Connectivity IndicesDescribe molecular branching and shape, useful for correlating with various biological activities.
Geometrical (3D) Molecular Surface Area, Molecular VolumeImportant for understanding how a molecule fits into a receptor binding pocket.
Physicochemical LogP (lipophilicity), Molar Refractivity, Polar Surface Area (PSA)Crucial for predicting pharmacokinetic properties like absorption and membrane permeability.
Electronic Dipole Moment, HOMO/LUMO energiesDescribe the electronic aspects of the molecule, key for understanding reactivity and intermolecular interactions.

Molecular Docking Simulations to Investigate Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein. mdpi.comnih.gov

Although no docking studies of this compound itself have been reported, this moiety is present in larger molecules that have been subjects of such investigations. For example, derivatives of this compound are likely to be designed and synthesized to target specific enzymes or receptors.

The general workflow of a molecular docking study includes:

Preparation of the Receptor and Ligand: Obtaining or modeling the 3D structures of the target protein and the ligand. This includes adding hydrogen atoms and assigning partial charges. mdpi.com

Defining the Binding Site: Identifying the region on the receptor where the ligand is expected to bind.

Docking Calculation: Using a scoring function and a search algorithm to generate and rank different binding poses of the ligand in the receptor's active site. mdpi.com

Analysis of Results: Visualizing the best-ranked poses to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor. nih.gov

Biological and Pharmacological Research on 5 Bromopyridin 2 Yl Methanesulfonamide and Its Analogs

Investigation of Specific Biological Activities and Mechanisms of Action

Antibacterial Activity and Mode of Action

Sulfonamide derivatives, a class to which (5-bromopyridin-2-yl)methanesulfonamide belongs, have been investigated for their antibacterial properties. While specific studies on this compound's antibacterial action are not extensively detailed in the provided results, the broader class of sulfonamides and related compounds like oxazolidinones are known to target essential bacterial processes. nih.gov For instance, oxazolidinones inhibit the initial stages of protein synthesis in bacteria, a mechanism distinct from many other antibiotic classes, which helps to prevent cross-resistance. nih.gov

The effectiveness of antibacterial agents is often challenged by the formation of biofilms, which are communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances. nih.gov These structures protect the bacteria from antibiotics and the host's immune system. nih.gov Research into related compounds, such as quinolone derivatives, has focused on their ability to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. nih.gov The development of resistance to these agents underscores the continuous need for novel antibacterial compounds. nih.gov

The general mechanism for some sulfonamide-related compounds involves disrupting bacterial metabolic pathways. For example, some sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme involved in folate synthesis, which is essential for bacterial growth.

Kinase Inhibition and Associated Signaling Pathways (e.g., Bcr-Abl)

A significant area of research for compounds structurally related to this compound is their potential as kinase inhibitors, particularly in the context of cancer therapy. The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is a hallmark of Chronic Myeloid Leukemia (CML). patsnap.comnih.gov This aberrant kinase drives the uncontrolled proliferation of white blood cells by continuously activating downstream signaling pathways. patsnap.com

Bcr-Abl inhibitors function by binding to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates and thereby halting the signaling cascade that leads to leukemic cell growth. patsnap.comnih.gov This targeted approach has transformed CML from a fatal disease into a manageable chronic condition for many patients. patsnap.com The development of successive generations of Bcr-Abl inhibitors, such as imatinib, dasatinib, and nilotinib, has been crucial in overcoming resistance that can arise from mutations in the Bcr-Abl kinase domain. patsnap.comnih.gov

Resistance to these inhibitors can also occur through Bcr-Abl-independent mechanisms, where alternative survival pathways are activated in the leukemia cells. nih.govoncotarget.com These can include the activation of other kinases like SRC family kinases, or pathways such as Wnt-β-catenin and PI3K/AKT/mTOR. nih.govnih.gov Research has shown that MET activation can contribute to resistance against Bcr-Abl tyrosine kinase inhibitors by activating the ERK1/2 and JNK signaling pathways. oncotarget.com

Kinase Inhibitor ClassMechanism of ActionExamples
Bcr-Abl Inhibitors Competitive inhibition of the ATP-binding site of the Bcr-Abl tyrosine kinase. patsnap.comnih.govImatinib, Dasatinib, Nilotinib patsnap.com
Dual SRC/ABL Inhibitors Inhibition of both SRC family and ABL kinases. nih.govBosutinib nih.gov

Cellular Differentiation Induction in In Vitro Models (e.g., Acute Myeloid Leukemia Cells)

The induction of cellular differentiation is a promising strategy for cancer therapy, particularly for hematological malignancies like Acute Myeloid Leukemia (AML). AML is characterized by the accumulation of immature myeloid blasts in the bone marrow. nih.gov Research has explored the potential of various compounds to induce these leukemic cells to differentiate into mature, non-proliferating cells.

In some instances, a phenomenon known as trans-differentiation has been observed, where a cancer of one lineage can switch to another. For example, cases have been reported where a plasma cell neoplasm has trans-differentiated into an AML with monocytic features. nih.gov This highlights the plasticity of cancer cells and the complex genetic and epigenetic factors that control cell fate.

The bone marrow microenvironment, or niche, plays a critical role in the development and progression of AML. nih.gov Leukemic cells can remodel the niche to support their own survival and proliferation. nih.gov Studies using mouse models of AML have shown dynamic alterations in the cellular components of the niche, including mesenchymal stem and progenitor cells (MSPCs), during leukemia development. nih.gov Understanding these interactions could lead to new therapeutic strategies that target the leukemic niche.

Exploration of Other Potential Biological Targets and Pathways

Beyond the well-defined roles in antibacterial action and kinase inhibition, the broader chemical space of sulfonamides and related heterocyclic compounds suggests a variety of other potential biological targets. For instance, some sulfonamide derivatives have been investigated for their effects on the thioredoxin (TRX) system, an antioxidant system that is often upregulated in cancer and contributes to drug resistance. mdpi.com Inhibition of the TRX system can lead to increased intracellular reactive oxygen species (ROS) and induce apoptosis in cancer cells. mdpi.com

Furthermore, some compounds with structural similarities have been found to have activity against other targets. For example, oxethazaine, which has a different primary use, has been shown to have synergistic antibacterial activity with colistin (B93849) against Gram-negative pathogens by disrupting the bacterial outer membrane and increasing intracellular ROS. frontiersin.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.orgcollaborativedrug.com By systematically modifying different parts of a molecule, researchers can identify the key structural features required for potency and selectivity. drugdesign.orgcollaborativedrug.com

Identification of Key Structural Features for Biological Potency

For a given series of compounds, SAR studies help to pinpoint which functional groups and structural motifs are crucial for interaction with a biological target. researchgate.net For example, in a series of endothelin-A receptor antagonists, SAR analysis revealed that specific substituents at particular positions on a chromene skeleton were essential for high-affinity binding. researchgate.net The presence of a methylenedioxyphenyl group, a carboxyl group, and an isopropoxy group at defined positions were identified as critical for potent activity. researchgate.net

In the context of antibacterial sulfonamide derivatives, SAR studies have shown that modifications to the side chain can significantly impact activity. nih.gov For instance, the introduction of a guanidino group in place of an amino group in one series of compounds led to a notable increase in activity against E. coli. nih.gov Similarly, for oxazolidinone antibacterials, the nature of the substituent on the piperazine (B1678402) ring can dramatically affect the minimum inhibitory concentration (MIC) against various bacterial strains. nih.gov

Computational methods such as 3D-QSAR (three-dimensional quantitative structure-activity relationship) modeling are often employed to gain a deeper understanding of SAR. rsc.org These models can help to visualize the favorable and unfavorable interactions between a ligand and its target protein, guiding the design of new, more potent derivatives. rsc.org

Compound SeriesKey Structural Features for PotencyBiological Target
Endothelin-A Receptor Antagonists m,p-methylenedioxyphenyl, carboxyl, and isopropoxy groups on a chromene skeleton. researchgate.netEndothelin-A Receptor
Antibacterial Sulfonamides Introduction of a guanidino group. nih.govBacterial metabolic enzymes
Oxazolidinone Antibacterials Specific substituents on the piperazine ring. nih.govBacterial ribosome
SGLT1/SGLT2 Dual Inhibitors Specific aryl glycoside derivatives. rsc.orgSodium-glucose cotransporters

Impact of Substituent Variations on Pharmacological Efficacy

The pharmacological efficacy of chemical compounds is profoundly influenced by the nature and position of their substituents. In the case of analogs of this compound, variations in their chemical structure have been shown to significantly alter their biological activity.

One notable analog, (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide, known as TL-77, has demonstrated potent in vitro growth inhibitory activity against cancer cell lines. doi.orgnih.gov This activity is attributed to its specific structural features, which differ significantly from the parent compound, this compound. The introduction of a methoxy (B1213986) group and a trimethoxystyrylsulfonylmethyl group on the pyridine (B92270) ring are key modifications that confer its anti-tumor properties. doi.orgnih.gov

In a broader context of related chemical structures, such as quinoline-derived compounds, the addition of different substituents has been shown to modulate antibacterial activity. For instance, certain amine-substituted analogues based on a quinoxaline (B1680401) core exhibited good to moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis. nih.gov This highlights the general principle that modifications to a core chemical structure can lead to significant changes in biological effects.

Design Principles for Optimized Analogs based on SAR

Structure-Activity Relationship (SAR) studies are fundamental to the design of optimized analogs with enhanced therapeutic properties. For complex molecules, SAR principles are derived by systematically altering parts of the chemical structure and evaluating the resulting impact on biological activity.

In the development of PI3K/mTOR dual inhibitors, a series of sulfonamide methoxypyridine derivatives were synthesized and evaluated. nih.gov This research exemplifies a scaffold hopping strategy, where different aromatic skeletons were explored to identify potent inhibitors. nih.gov The study found that a derivative with a quinoline (B57606) core, 22c , showed strong inhibitory activity against both PI3Kα and mTOR kinases, as well as potent anti-proliferative activity in cancer cell lines. nih.gov This suggests that the incorporation of specific aromatic systems can be a key design principle for enhancing the efficacy of pyridinylmethanesulfonamide-type compounds.

The following table summarizes the inhibitory concentrations of compound 22c , a quinoline-core containing sulfonamide methoxypyridine derivative, against key cellular targets and cancer cell lines.

Target/Cell LineIC50 (nM)
PI3Kα Kinase0.22
mTOR Kinase23
MCF-7 Cells130
HCT-116 Cells20

Data sourced from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. nih.gov

In Vitro Biological Assay Methodologies

A variety of in vitro assays are employed to characterize the biological activity of new chemical entities. These assays are crucial for determining the mechanism of action and the spectrum of activity of compounds like this compound and its analogs.

Enzyme Inhibition Assays and Kinetic Analysis

Enzyme inhibition assays are critical for identifying and characterizing compounds that modulate the activity of specific enzymes. These assays can determine the potency of an inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50).

For example, in the study of sulfonamide methoxypyridine derivatives, enzyme inhibition assays were used to assess their activity against PI3Kα and mTOR kinases. nih.gov Similarly, studies on other classes of compounds, such as flavonoids and their metabolites, have utilized enzyme inhibition assays to evaluate their effect on angiotensin-converting enzyme (ACE). nih.gov The general principle of these assays involves incubating the enzyme with its substrate in the presence of varying concentrations of the inhibitor and measuring the resulting product formation.

Cell-Based Assays for Proliferation, Viability, and Differentiation

Cell-based assays are essential for evaluating the effects of a compound on cellular processes such as proliferation, viability, and differentiation. These assays provide a more physiologically relevant context compared to enzyme-only assays.

A commonly used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity assay. doi.org This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability and proliferation. In the investigation of the analog TL-77, MTT assays were performed on various cancer cell lines to determine its growth inhibitory effects, yielding GI50 (concentration for 50% growth inhibition) values. doi.orgnih.gov

The following table illustrates the growth inhibitory activity of TL-77 against a human colon cancer cell line.

Cell LineAssayEndpointValue
HCT-116MTTGI50< 1µM

Data from in vitro studies of TL-77. doi.orgnih.gov

Other cell-based assays can assess specific cellular events, such as cell cycle arrest and apoptosis (programmed cell death). For instance, cell cycle analysis revealed that TL-77 causes a significant G2/M arrest in cancer cells, which is followed by the onset of apoptosis. doi.orgnih.gov

Antimicrobial Susceptibility Testing Methods (e.g., Microdilution Broth)

Antimicrobial susceptibility testing (AST) is used to determine the effectiveness of a compound against various microorganisms. The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. nih.gov The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium after overnight incubation.

In studies of novel quinoxaline-based compounds, a microdilution method was used to evaluate their antibacterial activity against a panel of drug-sensitive and drug-resistant bacterial strains. nih.gov This methodology allows for the quantitative assessment of the potency of new antimicrobial candidates.

Preclinical In Vivo Studies in Animal Models (where applicable)

Efficacy Evaluation in Disease Models

Analogs of this compound, particularly those incorporating the sulfonamide and pyridine moieties, have been evaluated for their efficacy in several disease models, most prominently in oncology.

Anticancer Activity:

Sulfonamide derivatives are recognized for their potential as anticancer agents. nih.govnih.gov A series of novel imidazopyri(mi)dine-based sulfonamides were synthesized and identified as potent activators of tumor pyruvate (B1213749) kinase M2 (PKM2), a critical protein in lung cancer. rsc.org One of the most potent compounds from this series, compound 9b , demonstrated significant anticancer effects by inducing early apoptosis and cell cycle arrest in the G2 phase in the A549 lung cancer cell line. nih.gov Surface plasmon resonance (SPR) experiments confirmed a high binding affinity of compound 9b to PKM2. nih.govrsc.org

In the context of breast cancer, novel tertiary sulfonamides were developed and evaluated as inhibitors of the Wingless-related integration site (Wnt) signaling pathway, which is often dysregulated in these cancers. nih.gov Compounds 19 , 24 , and 25 emerged as potent antiproliferative agents in MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Notably, compound 19 was found to act synergistically with the chemotherapeutic drug doxorubicin. nih.gov

Another study focused on β-phenylalanine derivatives containing sulfonamide moieties. mdpi.com Among the synthesized compounds, Schiff base 13b showed potent antiproliferative activity against both drug-sensitive (H69) and multidrug-resistant (H69AR) small cell lung cancer cell lines, with efficacy comparable to the standard drug cisplatin. mdpi.com This suggests that such derivatives may be able to overcome mechanisms of drug resistance. mdpi.com

Efficacy of Sulfonamide Analogs in Cancer Cell Lines
CompoundTarget/MechanismCancer ModelIC50 Value
Compound 19Wnt Pathway InhibitorMCF-7 (Breast)10 nM
Compound 19Wnt Pathway InhibitorMDA-MB 231 (Breast)13 nM
Compound 24Wnt Pathway InhibitorMCF-7 (Breast)7 nM
Compound 24Wnt Pathway InhibitorMDA-MB 231 (Breast)13 nM
Compound 25Wnt Pathway InhibitorMCF-7 (Breast)4 nM
Compound 25Wnt Pathway InhibitorMDA-MB 231 (Breast)16 nM

Enzyme Inhibition and Antiviral Activity:

Pyridine-based N-sulfonamides have also been investigated for activities beyond cancer. A study on a new class of these compounds revealed antiviral and enzyme-inhibiting properties. acs.org Two compounds, 15c and 15d , showed a greater than 50% reduction against Herpes Simplex Virus-1 (HSV-1) and Coxsackievirus B4 (CBV4). acs.org These compounds also demonstrated inhibitory activity against the Hsp90α protein, a chaperone protein implicated in viral replication and cancer. acs.org

Antiviral and Enzyme Inhibition Activity of Pyridine-Based N-Sulfonamides
CompoundTargetActivityIC50 Value
Compound 15cHsp90αEnzyme Inhibition10.24 µg/mL
Compound 15dHsp90αEnzyme Inhibition4.48 µg/mL

Furthermore, a series of pyrazolo[4,3-c]pyridine sulfonamides were synthesized and evaluated as inhibitors of carbonic anhydrases (CAs). nih.govresearchgate.net Several of these derivatives displayed significant inhibitory activity against cytosolic human CA isoforms (hCA I and hCA II) as well as bacterial CAs, suggesting their potential as novel antibacterial agents. nih.govresearchgate.net

Preclinical Pharmacokinetic Profiling and Disposition

Information regarding the preclinical pharmacokinetic profiling of specific analogs of this compound is limited in the public domain. The research focus has primarily been on the synthesis and in vitro efficacy evaluation of these novel compounds. nih.govnih.govmdpi.comacs.org

The development of "drug-like molecules" was a stated goal in the optimization of a hit compound from a Wnt pathway screening campaign, which led to the development of compounds 19 , 24 , and 25 . nih.gov This implies that factors related to pharmacokinetics, such as solubility and metabolic stability, were likely considered during the design process, although specific data is not provided in the available abstracts. Similarly, the modification of β-phenylalanine derivatives to create diverse heterocyclic structures was intended to enhance chemical stability and solubility, which are key pharmacokinetic parameters. mdpi.com

While detailed ADME (Absorption, Distribution, Metabolism, and Excretion) data tables are not available in the reviewed literature, the progression of certain compounds to in vivo models, such as the xenograft animal model for compound 19 , indicates that they possess pharmacokinetic properties adequate for at least initial preclinical animal studies. nih.gov

Derivatization and Structural Modification Strategies for 5 Bromopyridin 2 Yl Methanesulfonamide

Design Rationales for Novel (5-bromopyridin-2-yl)methanesulfonamide Analogs

The design of new analogs of this compound is guided by established principles of medicinal chemistry, including ligand-based design and the strategic modification of functional groups to modulate biological activity. nih.gov A primary strategy involves leveraging the structural and functional properties of known drugs to create novel derivatives with improved therapeutic attributes. nih.gov

One common approach is to target specific enzymes or receptors. For instance, sulfonamide derivatives are known to inhibit enzymes like dihydropteroate (B1496061) synthase (DHPS) in bacteria by mimicking the natural substrate, p-aminobenzoic acid (PABA). nih.gov By designing analogs that can effectively bind to the active site of such enzymes, it is possible to develop potent antimicrobial agents. nih.gov Molecular docking studies are often employed to predict the binding affinity and orientation of designed analogs within the target's active site, guiding the selection of the most promising candidates for synthesis. nih.govrsc.org

Furthermore, the design of novel analogs may aim to enhance selectivity for a particular biological target. For example, in the context of carbonic anhydrase inhibitors, modifications to the sulfonamide "tail" can yield compounds that are highly selective for specific isoforms, such as those associated with cancer. mdpi.comnih.gov This selectivity can be achieved by introducing substituents that interact favorably with unique residues in the active site of the target isoform. mdpi.comnih.gov

The following table outlines potential design rationales for novel this compound analogs based on common therapeutic targets for sulfonamides.

Target ClassDesign RationalePotential Modification Site
Dihydropteroate Synthase (DHPS)Mimic p-aminobenzoic acid (PABA) to inhibit bacterial folate synthesis. nih.govSulfonamide moiety, pyridine (B92270) ring
Carbonic AnhydrasesIntroduce substituents to enhance binding and selectivity for specific isoforms (e.g., hCA IX). mdpi.comnih.govSulfonamide moiety, pyridine ring
Cyclooxygenase-2 (COX-2)Design analogs that fit into the COX-2 active site to achieve anti-inflammatory effects. nih.govSulfonamide moiety, pyridine ring
Protein KinasesIntroduce functionalities that can interact with the ATP-binding site.Pyridine ring, sulfonamide moiety

Synthetic Approaches for Diversifying the Sulfonamide Moiety

The sulfonamide group is a key functional moiety in this compound and a primary target for derivatization. A common strategy for diversifying this group is through the reaction of a sulfonyl chloride with a variety of primary or secondary amines. This approach allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships. eurjchem.com

For instance, a series of novel sulfonamide derivatives can be synthesized by reacting various substituted benzene (B151609) sulfonyl chlorides with an appropriate amine. eurjchem.com This method provides a straightforward route to a library of compounds with diverse electronic and steric properties.

Another powerful technique for modifying the sulfonamide moiety is "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comnih.gov This reaction allows for the efficient and specific coupling of an azide-functionalized sulfonamide with a terminal alkyne, yielding a triazole-linked derivative. This approach is particularly useful for introducing larger and more complex substituents. mdpi.comnih.gov

The table below summarizes synthetic strategies for diversifying the sulfonamide moiety.

Synthetic StrategyReagents and ConditionsOutcome
N-Alkylation/ArylationAmine, base (e.g., triethylamine), solvent (e.g., dichloromethane)Introduction of various alkyl or aryl substituents on the sulfonamide nitrogen.
Click Chemistry (CuAAC)Azide-functionalized sulfonamide, terminal alkyne, copper(I) catalyst, base. mdpi.comnih.govFormation of 1,2,3-triazole-linked derivatives. mdpi.comnih.gov
Reaction with Sulfonyl ChloridesAmine, substituted sulfonyl chloride, base. eurjchem.comSynthesis of a diverse library of sulfonamides. eurjchem.com

Strategies for Modifications on the Pyridine Ring System

The 5-bromo substituent on the pyridine ring of this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in introducing a wide range of substituents at this position, thereby enabling extensive structural diversification.

One of the most powerful methods for this purpose is the Buchwald-Hartwig amination reaction. This palladium-catalyzed C-N coupling reaction allows for the formation of a bond between the pyridine ring and a nitrogen atom from an amine, amide, or related compound. researchgate.net This strategy has been successfully employed to synthesize a variety of N-aryl and N-alkyl aminopyridine derivatives. researchgate.net

Another valuable tool is the Goldberg reaction, which is a copper-catalyzed C-N coupling reaction. This method is particularly useful for the synthesis of 2-aminopyridine (B139424) derivatives from 2-bromopyridine (B144113) and can be carried out on a large scale. mdpi.com

In addition to C-N coupling, other cross-coupling reactions such as the Suzuki, Stille, and Sonogashira reactions can be utilized to introduce carbon-based substituents at the 5-position of the pyridine ring. These reactions allow for the formation of C-C bonds, enabling the introduction of aryl, vinyl, and alkynyl groups.

The following table details common strategies for modifying the pyridine ring.

ReactionCatalyst SystemSubstratesProduct Type
Buchwald-Hartwig AminationPalladium catalyst (e.g., Pd(OAc)2), ligand (e.g., BINAP), base (e.g., Cs2CO3). researchgate.net5-bromopyridine derivative, amine/amide. researchgate.net5-amino/amido-pyridine derivative. researchgate.net
Goldberg ReactionCopper catalyst (e.g., CuI), ligand (e.g., 1,10-phenanthroline). mdpi.com2-bromopyridine derivative, amide. mdpi.com2-aminopyridine derivative. mdpi.com
Suzuki CouplingPalladium catalyst, base5-bromopyridine derivative, boronic acid/ester5-aryl/vinyl-pyridine derivative
Stille CouplingPalladium catalyst5-bromopyridine derivative, organostannane5-aryl/vinyl/alkynyl-pyridine derivative
Sonogashira CouplingPalladium catalyst, copper co-catalyst5-bromopyridine derivative, terminal alkyne5-alkynyl-pyridine derivative

Synthesis and Evaluation of Conjugates or Prodrugs of this compound

A common prodrug strategy for sulfonamides involves the acylation of the sulfonamide nitrogen. This modification can mask the acidic proton of the sulfonamide, potentially improving membrane permeability and oral absorption. The acyl group can be designed to be cleaved in vivo by esterases or other enzymes to release the active parent drug.

Conjugation strategies can be employed to attach the this compound moiety to a targeting ligand, such as a peptide or antibody, to direct the compound to a specific site of action. For example, if the compound shows anticancer activity, it could be conjugated to a ligand that binds to a receptor overexpressed on cancer cells. The "click chemistry" approach described in section 6.2 would be a highly efficient method for creating such conjugates. mdpi.comnih.gov

Another approach is the formation of glycoconjugates, where a sugar moiety is attached to the molecule. This can improve water solubility and potentially alter the compound's biodistribution and targeting properties. mdpi.com

The table below outlines potential strategies for creating conjugates and prodrugs.

StrategyLinker ChemistryPotential Benefit
Acyl ProdrugEster or amide linkage to the sulfonamide nitrogenImproved membrane permeability, controlled release
Peptide ConjugateAmide bond, click chemistryTargeted delivery to specific tissues or cells
GlycoconjugateGlycosidic bond, click chemistryEnhanced water solubility, altered biodistribution mdpi.com
Polymer ConjugateVarious linkers depending on the polymerIncreased half-life, passive targeting (EPR effect)

Future Directions and Research Opportunities

Exploration of Novel Therapeutic Applications for (5-bromopyridin-2-yl)methanesulfonamide

The unique structural features of this compound, specifically the presence of a bromine atom and a sulfonamide group on a pyridine (B92270) ring, suggest a broad potential for diverse therapeutic applications. Future research will likely focus on screening this compound against a wide array of biological targets implicated in various diseases. The inherent chemical functionalities could allow for interactions with enzymes, receptors, and ion channels that are central to pathological conditions.

Initial research efforts could be directed towards areas where similar chemical motifs have shown promise. For instance, sulfonamide-containing compounds have a well-established history as antibacterial, diuretic, and anticonvulsant agents. The pyridine ring is a common feature in many biologically active molecules, including those with anticancer and anti-inflammatory properties. The bromine atom can enhance the binding affinity and selectivity of the compound to its target, a property that is highly desirable in drug design.

A systematic approach to exploring new therapeutic uses would involve high-throughput screening (HTS) against large panels of disease-relevant targets. This could uncover unexpected activities and pave the way for lead optimization in areas such as oncology, neurodegenerative disorders, and infectious diseases.

Integration of Advanced Computational and AI-Driven Drug Discovery Methods

The journey of a drug from concept to clinic is notoriously long and expensive. mdpi.com Modern computational tools and artificial intelligence (AI) are revolutionizing this process by enabling more targeted and efficient research. mdpi.comnih.gov For this compound, these in silico methods can be instrumental in predicting its therapeutic potential and guiding its development. nih.gov

Key computational approaches that can be applied include:

Molecular Docking: This technique can predict the binding orientation and affinity of this compound to the three-dimensional structure of a target protein. nih.gov This allows for the rapid screening of virtual libraries of targets to identify those with the highest likelihood of interaction.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By analyzing a series of analogs of this compound, QSAR can predict the activity of new derivatives, thereby guiding the synthesis of more potent and selective compounds. mdpi.com

Machine Learning and Deep Learning: AI-powered algorithms can analyze vast datasets of chemical and biological information to identify complex patterns that are not apparent to human researchers. mdpi.com These models can predict a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and potential toxicity, helping to de-risk the development process at an early stage. nih.gov

The integration of these computational methods will not only accelerate the discovery of new therapeutic applications for this compound but also facilitate the design of optimized derivatives with improved efficacy and safety profiles. mdpi.com

Development of Green Chemistry Approaches for Synthesis

The pharmaceutical industry is increasingly recognizing the importance of sustainable practices. Green chemistry, which aims to minimize or eliminate the use and generation of hazardous substances, is a key component of this shift. globalresearchonline.net The development of environmentally friendly synthetic routes for this compound is a critical area for future research.

Traditional chemical syntheses often involve multiple steps, the use of toxic reagents and solvents, and the generation of significant waste. Green chemistry principles offer a framework for designing more efficient and sustainable processes. globalresearchonline.net

Potential green chemistry strategies for the synthesis of this compound include:

Catalysis: The use of catalytic reagents in small amounts is preferable to stoichiometric reagents. Research could focus on developing novel catalysts that are highly efficient, selective, and recyclable. globalresearchonline.net

Use of Greener Solvents: Many organic solvents are toxic and volatile. The exploration of alternative reaction media, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental impact of the synthesis.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption.

By embracing green chemistry, the synthesis of this compound can be made more cost-effective, safer, and environmentally sustainable.

Elucidation of Comprehensive Biological Interaction Networks

To fully understand the therapeutic potential and potential side effects of this compound, it is crucial to map its interactions within the complex biological system. Protein-protein interaction (PPI) networks provide a powerful framework for visualizing and analyzing the intricate web of molecular interactions that govern cellular processes. nih.govplos.org

By identifying the direct protein targets of this compound and then mapping their connections within the broader PPI network, researchers can gain insights into the compound's mechanism of action and its potential off-target effects. nih.gov This network-based approach can reveal how the compound might modulate entire biological pathways or modules, rather than just a single target. plos.org

Experimental and computational methods for elucidating these networks include:

Affinity-based proteomics: Techniques like affinity purification coupled with mass spectrometry can identify the proteins that directly bind to this compound.

Computational network analysis: Once the primary targets are identified, computational tools can be used to build and analyze the corresponding interaction networks, highlighting key nodes and pathways that are likely to be affected by the compound. nih.gov

Synergistic Effects with Existing Therapeutic Agents

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. Investigating the potential synergistic effects of this compound with existing therapeutic agents is a promising avenue for future research.

Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. This can lead to improved therapeutic outcomes, reduced dosages of individual drugs (thereby minimizing side effects), and the potential to overcome drug resistance.

Future studies could involve screening this compound in combination with a panel of approved drugs for a specific disease. High-throughput screening platforms can be utilized to systematically test numerous drug combinations and identify those that exhibit synergistic interactions. Subsequent in-depth mechanistic studies would then be required to understand the molecular basis for the observed synergy. This could involve investigating whether the compounds target different pathways that converge on a common downstream effector or if one compound enhances the activity or bioavailability of the other.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-bromopyridin-2-yl)methanesulfonamide, and how can reaction efficiency be optimized?

  • Methodology : A Wittig reaction variant has been successfully applied to synthesize structurally related bromopyridyl acrylates. This involves condensing a brominated ylide (prepared from triphenylphosphonium salt and bromine) with aldehyde intermediates under basic conditions. Reaction efficiency can be improved by optimizing stoichiometry, temperature (e.g., 0–25°C), and solvent polarity . For methanesulfonamide derivatives, nucleophilic substitution of sulfonyl chlorides with amines in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is common, requiring inert atmospheres to prevent hydrolysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions. For crystalline samples, X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) provides atomic-level structural validation . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment (>98%), using C18 columns and acetonitrile/water gradients .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology : Refer to Safety Data Sheets (SDS) of structurally similar methanesulfonamides, which mandate personal protective equipment (PPE), including nitrile gloves and fume hoods. Store the compound at 0–6°C in airtight containers to prevent degradation. Avoid contact with strong oxidizers due to potential sulfonamide decomposition .

Advanced Research Questions

Q. How can computational modeling aid in predicting the biological activity of this compound derivatives?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases. Parameterize force fields (e.g., MMFF94) using crystallographic data from related sulfonamides. Validate predictions with in vitro enzyme inhibition assays (e.g., COX-2 inhibition via prostaglandin E₂ quantification) .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound’s reactivity?

  • Methodology : Apply systematic error analysis:

  • Synthesis discrepancies : Compare NMR/HRMS results with computational intermediates (Gaussian09 DFT calculations).
  • Biological activity mismatches : Reassay under controlled conditions (e.g., pH, co-solvents) to rule out assay interference.
    Cross-reference crystallographic data (ORTEP-III) to confirm steric/electronic effects .

Q. How can structure-activity relationships (SAR) guide the design of novel this compound analogs?

  • Methodology :

  • Substituent variation : Replace the bromine atom with other halogens (e.g., Cl, I) or electron-withdrawing groups (NO₂) to modulate electronic effects.
  • Sulfonamide modification : Introduce alkyl/aryl groups on the sulfonamide nitrogen to enhance lipophilicity.
    Evaluate changes via IC₅₀ measurements and logP calculations (ChemAxon). SAR trends in related compounds (e.g., NS-398) suggest meta-substitutions optimize COX-2 selectivity .

Critical Considerations

  • Data Reproducibility : Replicate synthesis and assays using standardized protocols (e.g., IUPAC guidelines) to mitigate batch variability.
  • Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for in vivo studies involving sulfonamide derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.